Boiling Point Elevation Relative to Trimethylolpropane Enables Higher Processing Temperatures in Solvent‑Free Systems
The target compound exhibits a calculated boiling point of 368.4 °C at 760 mmHg, which is approximately 74 °C higher than that of trimethylolpropane (TMP; boiling point 289–304 °C at 760 mmHg) . This elevation is attributed to the additional ether oxygen and the extended butoxy chain, which increase both molecular weight and intermolecular hydrogen‑bonding potential. In high‑temperature polycondensation or melt‑phase polymerisation processes, this extended liquid‑range window reduces the need for vacuum stripping of volatile reactants and can lower the risk of monomer loss before chain growth is complete.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 368.4 °C |
| Comparator Or Baseline | Trimethylolpropane (TMP): 289–304 °C (range from multiple authoritative sources) |
| Quantified Difference | +64 to +79 °C (average ≈ 74 °C higher) |
| Conditions | Calculated values at 760 mmHg; data aggregated from ChemSrc, Chem960, and vendor TDS for TMP |
Why This Matters
A higher boiling point translates directly into a wider thermal processing window, which is critical for manufacturers running melt‑phase polymerisations or hot‑melt adhesive compounding where premature monomer evaporation causes stoichiometric imbalance.
